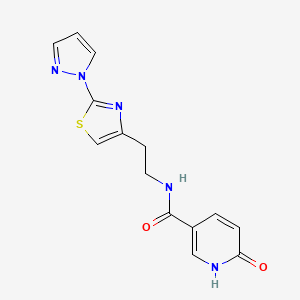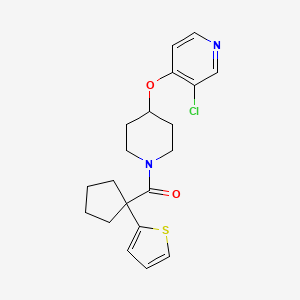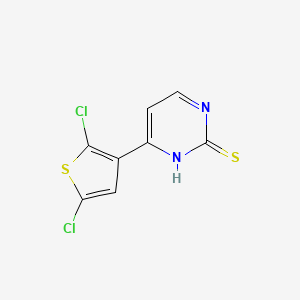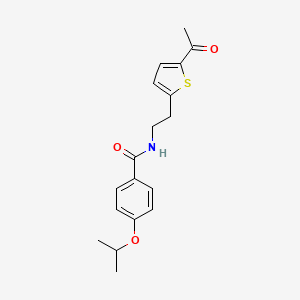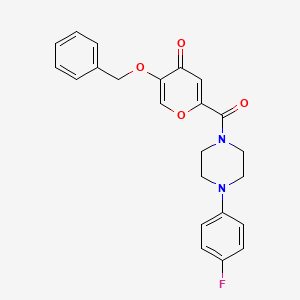
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H21FN2O4 and its molecular weight is 408.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research in synthetic chemistry has focused on developing novel compounds with potential therapeutic applications. For example, the study on the thermal eliminations from 3,6-di-hydropyrazines explores the synthesis of pyrazine derivatives, highlighting the importance of these compounds in chemical synthesis and potential applications in drug development (Blake, Porter, & Sammes, 1972). Similarly, novel synthesis pathways for benzamide-based 5-aminopyrazoles and their heterocyclic derivatives have been explored for their remarkable anti-avian influenza virus activity, indicating the potential of these compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Pharmacological Applications
Several studies have synthesized and evaluated compounds for their antimicrobial and antibacterial activities, showcasing the potential of these chemical structures in developing new therapeutic agents. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and showed potent antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020). Another study focused on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating the versatility of these compounds in developing substances with potential antibacterial properties (Eleev, Kutkin, & Zhidkov, 2015).
Analytical and Material Science Applications
Compounds with similar structures have been used in the development of fluorescent logic gates, indicating applications beyond pharmacology. Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates have been designed, suggesting potential uses in sensing and molecular electronics (Gauci & Magri, 2022).
Safety and Hazards
As with any chemical compound, handling “5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .
Future Directions
The study of “5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one” and similar compounds could potentially lead to the discovery of new chemical reactions, synthetic methods, or biological activities. Future research could also focus on determining the physical and chemical properties of this compound, as well as its safety and environmental impact .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-18-6-8-19(9-7-18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZGWPRIBHQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
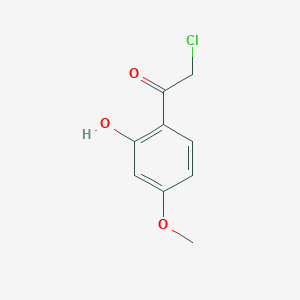
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
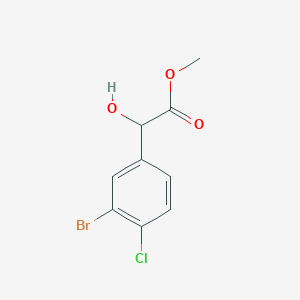
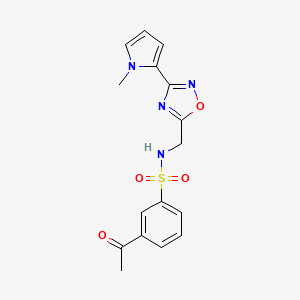
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)

![2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione](/img/structure/B2541821.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)
